molecular formula C5H9N3O2S B169804 1-(Dimethylsulfamoyl)pyrazole CAS No. 133228-21-4

1-(Dimethylsulfamoyl)pyrazole

Cat. No.: B169804
CAS No.: 133228-21-4
M. Wt: 175.21 g/mol
InChI Key: RFYSRCRZAGKOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dimethylsulfamoyl)pyrazole is an organic compound with the molecular formula C₅H₉N₃O₂S It is a derivative of pyrazole, characterized by the presence of a dimethylsulfamoyl group attached to the nitrogen atom of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dimethylsulfamoyl)pyrazole can be synthesized through several methods. One common approach involves the reaction of pyrazole with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of environmentally benign reagents, can further optimize the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethylsulfamoyl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as halides or alkoxides replace the dimethylsulfamoyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; carried out in anhydrous ether or tetrahydrofuran.

    Substitution: Halides, alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Dimethylsulfamoyl)pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as an enzyme inhibitor. It can modulate the activity of specific enzymes, making it a valuable tool in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of 1-(Dimethylsulfamoyl)pyrazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition. The exact mechanism depends on the enzyme and the specific interactions between the compound and the enzyme’s active site.

Comparison with Similar Compounds

1-(Dimethylsulfamoyl)pyrazole can be compared with other similar compounds, such as:

    1-(Methylsulfamoyl)pyrazole: Similar structure but with one less methyl group. It may exhibit different reactivity and biological activity due to the absence of the additional methyl group.

    1-(Ethylsulfamoyl)pyrazole: Contains an ethyl group instead of a dimethyl group. This structural variation can influence its chemical properties and applications.

    1-(Phenylsulfamoyl)pyrazole:

Properties

IUPAC Name

N,N-dimethylpyrazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-7(2)11(9,10)8-5-3-4-6-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYSRCRZAGKOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449580
Record name 1-(Dimethylsulfamoyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36061-00-4
Record name 1-(Dimethylsulfamoyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 15 g of pyrazole and 200 ml of toluene was added dropwise 23.7 ml of dimethylsulfamoyl chloride at room temperature. Then, 40 ml of triethylamine was added to the mixture, and the mixture was stirred at room temperature for 18 hours. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography to obtain 17.6 g of N,N-dimethyl-1H-pyrazole-1-sulfonamide of the formula:
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
23.7 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

US 20130288893(A1) describes, inter alia, certain (3-halo-1-(pyridin-3-yl)-1H-pyrazol-4-yl)amides and carbamates and their use as pesticides. The route to prepare such compounds involved the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine by the direct coupling of 3-bromopyridine with 3-chloropyrazole. The 3-chloropyrazole was prepared by a) treating 1H-pyrazole with 2 dimethylsulfamoyl chloride and sodium hydride to provide N,N-dimethyl-1H-pyrazole-1-sulfonamide, b) treating the N,N-dimethyl-1H-pyrazole-1-sulfonamide with perchloroethane and n-butyl lithium to provide 3-chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide, and c) removing the N,N-dimethylsulfonamide from 3-chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide with trifluoroacetic acid to give the 3-chloropyrazole.
[Compound]
Name
(3-halo-1-(pyridin-3-yl)-1H-pyrazol-4-yl)amides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carbamates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(3-chloro-1H-pyrazol-1-yl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of sodium hydride (5.2 g, 130 mmol, 60% in mineral oil) in anhydrous THF (50 mL) was added a solution of 1H-pyrazole (5.92 g, 87 mmol) in anhydrous THF (100 mL) at 0° C. The mixture was stirred for 30 minutes at room temperature. Dimethylsulfamoyl chloride (13.9 mL, 130 mmol) was added at 0° C., and then the mixture was stirred for 1.5 hours at room temperature. Water was added, and the mixture was extracted 3 times with ethyl acetate. The organic phase was washed with brine and dried over sodium sulfate. After evaporation of the solvent, the oil was passed through a short silica gel column using 20% hexane/ethyl acetate as a solvent. N,N-dimethyl-1H-pyrazole-1-sulfonamide was obtained as a yellow oil and used in the next step without further purification.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
5.92 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.